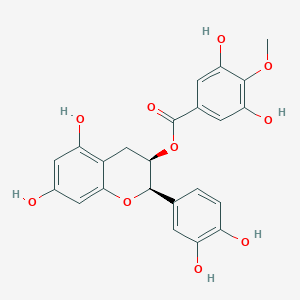

Epicatechin 3-O-(4-O-methylgallate)

Descripción general

Descripción

Epicatechin 3-O-(4-O-methylgallate) is a naturally occurring flavonoid compound found in various plants, including tea leaves. It belongs to the catechin class of polyphenols and is known for its potential health benefits, including antioxidant, anti-inflammatory, and antiviral properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of epicatechin 3-O-(4-O-methylgallate) involves the assembly of lithiated fluorobenzene and epoxy alcohol followed by a pyran cyclization. This method is efficient for producing catechin-class polyphenols . Another approach involves the use of benzyl groups as protecting groups for phenols, which allows for the synthesis of methylated epigallocatechin gallate derivatives .

Industrial Production Methods: Industrial production of epicatechin 3-O-(4-O-methylgallate) typically involves extraction from natural sources such as tea leaves. The extraction process is optimized to obtain high purity and yield of the compound. Techniques such as liquid chromatography and mass spectrometry are used to identify and purify the compound .

Análisis De Reacciones Químicas

Types of Reactions: Epicatechin 3-O-(4-O-methylgallate) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.

Common Reagents and Conditions: Common reagents used in the reactions of epicatechin 3-O-(4-O-methylgallate) include lithiated fluorobenzene, epoxy alcohol, and benzyl groups. The reactions are typically carried out under controlled conditions to ensure high yield and purity .

Major Products Formed: The major products formed from the reactions of epicatechin 3-O-(4-O-methylgallate) include various methylated derivatives and other modified catechins. These products have enhanced bioactivity and potential health benefits .

Aplicaciones Científicas De Investigación

Antioxidant Properties

ECG3”Me exhibits potent antioxidant activity, which is crucial for protecting cells from oxidative stress. Oxidative stress is implicated in numerous diseases, including cancer and cardiovascular disorders. Research indicates that methylated catechins like ECG3”Me have enhanced radical-scavenging abilities compared to their non-methylated counterparts. This property is attributed to the increased stability of the methylated structure, which allows for more effective neutralization of free radicals .

Anti-Inflammatory Effects

The anti-inflammatory properties of ECG3”Me have been documented in various studies. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in tissues. This effect can be particularly beneficial in managing chronic inflammatory conditions such as arthritis and inflammatory bowel disease .

Glycemic Control

Recent studies have highlighted the role of ECG3”Me in glycemic control. It functions as an α-glucosidase inhibitor, which helps to slow down carbohydrate digestion and absorption, leading to lower postprandial blood glucose levels. This mechanism presents a potential application for ECG3”Me in managing diabetes and metabolic syndrome .

Cardiovascular Health

The cardiovascular benefits of ECG3”Me are linked to its ability to improve endothelial function and reduce blood pressure. By enhancing nitric oxide availability and decreasing oxidative stress within vascular tissues, ECG3”Me may help mitigate the risk factors associated with cardiovascular diseases .

Anticancer Activity

There is growing evidence supporting the anticancer properties of ECG3”Me. Studies suggest that it can induce apoptosis (programmed cell death) in various cancer cell lines while inhibiting tumor growth and metastasis. The compound's ability to modulate signaling pathways related to cell proliferation and survival makes it a candidate for cancer prevention strategies .

Neuroprotective Effects

The neuroprotective potential of ECG3”Me has been explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its antioxidant properties may help protect neuronal cells from oxidative damage, while its anti-inflammatory effects could reduce neuroinflammation associated with these conditions .

Antiallergic Properties

Methylated catechins like ECG3”Me have demonstrated antiallergic effects by inhibiting histamine release from mast cells. This property could be useful in developing treatments for allergic reactions and asthma management .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of epicatechin 3-O-(4-O-methylgallate) involves its interaction with various molecular targets and pathways. The compound exerts its effects by inhibiting oxidative stress, reducing inflammation, and interfering with viral replication. It enhances the activity of antioxidant enzymes and modulates signaling pathways involved in inflammation and cell survival .

Comparación Con Compuestos Similares

Epicatechin 3-O-(4-O-methylgallate) is similar to other catechins such as epigallocatechin-3-O-gallate and epicatechin-3-O-gallate. it is unique due to its methylated structure, which enhances its bioavailability and bioactivity. The compound has shown stronger bioactivity in vivo compared to its non-methylated counterparts .

List of Similar Compounds:- Epigallocatechin-3-O-gallate

- Epicatechin-3-O-gallate

- Epigallocatechin-3-O-(3-O-methyl)gallate

- Catechin-3-O-(3-O-methyl)gallate

Epicatechin 3-O-(4-O-methylgallate) stands out due to its unique structure and enhanced bioactivity, making it a valuable compound for scientific research and potential therapeutic applications.

Actividad Biológica

Epicatechin 3-O-(4-O-methylgallate) (3′′Me-EGCG) is a methylated derivative of epicatechin gallate, a flavonoid abundant in tea, particularly green tea. The biological activities of this compound have garnered significant interest due to its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of 3′′Me-EGCG, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

3′′Me-EGCG is characterized by the presence of a methyl group at the 3-O position of the gallate moiety. Its molecular formula is , and it has been identified as a metabolite of Camellia sinensis. The methylation enhances its stability and bioavailability compared to its parent compound EGCG, making it more effective in biological systems .

1. Antioxidant Activity

The antioxidant properties of 3′′Me-EGCG have been extensively studied. In vitro experiments demonstrate that it effectively scavenges reactive oxygen species (ROS) and protects cells from oxidative stress. For instance:

- Cell Viability : In keratinocyte (HaCaT) cells exposed to hydrogen peroxide (H₂O₂), treatment with 3′′Me-EGCG significantly improved cell viability and increased the expression of heme oxygenase-1 (HO-1), an enzyme associated with cellular protection against oxidative damage .

- Mechanism : The compound regulates the AKT1/NF-κB signaling pathway, promoting cell survival and proliferation under stress conditions .

2. Anti-inflammatory Effects

Research indicates that 3′′Me-EGCG exhibits anti-inflammatory properties by modulating various inflammatory pathways:

- Inhibition of Cytokine Production : Studies have shown that this compound can suppress the production of pro-inflammatory cytokines in immune cells, thereby reducing inflammation .

- Clinical Implications : Clinical trials have reported that tea enriched with O-methylated catechins like 3′′Me-EGCG has stronger antihypertensive and antiallergy effects compared to non-methylated counterparts .

3. Anticancer Potential

The anticancer properties of 3′′Me-EGCG are linked to its ability to inhibit tumor growth and induce apoptosis in cancer cells:

- Mechanistic Studies : Research has demonstrated that 3′′Me-EGCG can inhibit DNA methyltransferases, leading to reactivation of tumor suppressor genes .

- Case Studies : In animal models, administration of this compound has resulted in reduced tumor size and improved survival rates in various cancer types .

Data Summary

The following table summarizes key findings related to the biological activities of 3′′Me-EGCG:

Propiedades

IUPAC Name |

[(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,5-dihydroxy-4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20O10/c1-31-22-17(28)5-11(6-18(22)29)23(30)33-20-9-13-15(26)7-12(24)8-19(13)32-21(20)10-2-3-14(25)16(27)4-10/h2-8,20-21,24-29H,9H2,1H3/t20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXDRTHBTGNNTEW-NHCUHLMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1O)C(=O)OC2CC3=C(C=C(C=C3OC2C4=CC(=C(C=C4)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1O)C(=O)O[C@@H]2CC3=C(C=C(C=C3O[C@@H]2C4=CC(=C(C=C4)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001292305 | |

| Record name | Epicatechin-3-O-(4-O-methyl)gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001292305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108907-44-4 | |

| Record name | Epicatechin-3-O-(4-O-methyl)gallate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108907-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epicatechin-3-O-(4-O-methyl)gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001292305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Epicatechin 3-O-(4-methylgallate) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039328 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.